2-(2,2-Difluoroethoxy)ethanol

Description

The exact mass of the compound 2-(2,2-Difluoroethoxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,2-Difluoroethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoroethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

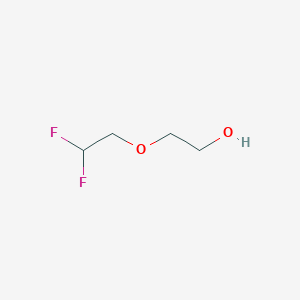

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c5-4(6)3-8-2-1-7/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKNGWDSWAOQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696612 | |

| Record name | 2-(2,2-Difluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853005-07-9 | |

| Record name | 2-(2,2-Difluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-Difluoroethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(2,2-Difluoroethoxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

LIVERMORE, CA — In the landscape of pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated building blocks, 2-(2,2-Difluoroethoxy)ethanol has emerged as a pivotal intermediate, particularly in the synthesis of next-generation antidiabetic agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and critical applications for researchers, scientists, and drug development professionals.

Core Identification and Physicochemical Properties

CAS Number: 853005-07-9[1][2][3][4][5][6][7]

2-(2,2-Difluoroethoxy)ethanol is a fluorinated alcohol that serves as a key building block in organic synthesis. Its unique combination of a difluoroethyl moiety and a primary alcohol functional group makes it a valuable synthon for introducing the 2,2-difluoroethoxy group into larger, more complex molecules.

Table 1: Physicochemical Properties of 2-(2,2-Difluoroethoxy)ethanol

| Property | Value | Source |

| Molecular Formula | C4H8F2O2 | [8] |

| Molecular Weight | 126.1 g/mol | [7] |

| Boiling Point | 159.4 ± 30.0 °C (Predicted) | [8] |

| Density | 1.149 ± 0.06 g/cm3 (Predicted) | [8] |

| pKa | 14.26 ± 0.10 (Predicted) | [8] |

| Physical Form | Clear Liquid | [7] |

Synthesis and Mechanistic Considerations

The preparation of 2-(2,2-Difluoroethoxy)ethanol is most effectively achieved through the reaction of 2,2-difluoroethanol with ethylene carbonate. This method offers a streamlined approach to extending the oxyethylene chain, a critical step in the synthesis of various pharmaceutical intermediates.

A notable synthesis is detailed in a European patent, which outlines the reaction of 2,2-difluoroethanol and ethylene carbonate in the presence of a basic compound to yield 2-(2,2-difluoroethoxy)ethanol.[2] This reaction is a cornerstone for the subsequent synthesis of more complex molecules like 1,2-bis(2,2-difluoroethoxy)ethane, a potential component in non-aqueous electrolyte secondary batteries.[2]

Experimental Protocol: Synthesis of 2-(2,2-Difluoroethoxy)ethanol

This protocol is adapted from methodologies described in the patent literature for the synthesis of 2-(2,2-Difluoroethoxy)ethanol and its derivatives.[9]

-

Reagent Preparation: In a suitable reaction vessel, combine 2,2-difluoroethanol (1.0 eq), triethylamine (1.05 eq), and tetrabutylammonium bromide (0.02 eq).

-

Reaction Initiation: Add ethylene carbonate (1.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux at 100°C for 18 hours.

-

Workup and Purification:

-

Perform an initial distillation at atmospheric pressure to remove low-boiling point liquids.

-

Conduct a subsequent distillation under high vacuum to isolate the pure 2-(2,2-difluoroethoxy)ethanol. The product is typically collected at a distillation head temperature of 109-113°C.

-

Causality in Experimental Choices:

-

Triethylamine: Acts as a base to facilitate the reaction.

-

Tetrabutylammonium bromide: Serves as a phase-transfer catalyst to enhance the reaction rate.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

-

Two-Step Distillation: This purification strategy is essential for separating the desired product from both more volatile starting materials and less volatile byproducts.

Caption: Workflow for the synthesis of 2-(2,2-Difluoroethoxy)ethanol.

Applications in Drug Discovery: A Focus on Antidiabetic Agents

A primary and high-value application of 2-(2,2-Difluoroethoxy)ethanol is its use as a crucial intermediate in the synthesis of benzylbenzene glycoside derivatives, which function as sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors.[5][9] These inhibitors are a class of drugs used in the management of type 2 diabetes.

The synthesis of these complex molecules often involves the conversion of 2-(2,2-difluoroethoxy)ethanol into a more reactive species, such as 2-(2,2-difluoroethoxy)ethyl 4-methylbenzenesulfonate, which can then be coupled with the core benzylbenzene glycoside structure.[9]

Caption: Role of 2-(2,2-Difluoroethoxy)ethanol in SGLT2 inhibitor synthesis.

Safety and Handling

2-(2,2-Difluoroethoxy)ethanol is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

| H226 | Flammable liquid and vapor | [4][6] |

| H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] |

| H335 | May cause respiratory irritation | [4][6] |

Pictograms:

Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][10][11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][12] Ground and bond containers and receiving equipment to prevent static discharge.[11]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[1]

-

First Aid:

Conclusion

2-(2,2-Difluoroethoxy)ethanol is a valuable and versatile fluorinated building block with significant applications in the pharmaceutical industry, particularly in the development of antidiabetic therapies. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.

References

-

1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF - European Patent Office - EP 2998283 A1. [Link]

-

2-(2,2-Difluoroethoxy)ethanol | C4H8F2O2 | CID 53412760 - PubChem. [Link]

-

2 2 Difluoroethanol Manufacturer and Supplier - LECRON SHARE. [Link]

- CN104098444A - Preparation method of 2, 2-difluoroethanol - Google P

- HK1188602A - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google P

- US8575321B2 - Benzylbenzene derivatives and methods of use - Google P

- WO2018069243A1 - Process for preparing glucopyranosyl-substituted benzyl-benzene derivatives - Google P

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-(2,2-Difluoroethoxy)ethanol | C4H8F2O2 | CID 53412760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2,2-Difluoroethoxy)ethanol | 853005-07-9 [sigmaaldrich.com]

- 5. 2-(2,2-Difluoroethoxy)ethanol | 853005-07-9 [chemicalbook.com]

- 6. 853005-07-9 Cas No. | 2-(2,2-Difluoroethoxy)ethanol | Apollo [store.apolloscientific.co.uk]

- 7. 2-(2,2-Difluoroethoxy)ethanol | 853005-07-9 [sigmaaldrich.com]

- 8. 2-(2,2-Difluoroethoxy)ethanol CAS#: 853005-07-9 [m.chemicalbook.com]

- 9. US8575321B2 - Benzylbenzene derivatives and methods of use - Google Patents [patents.google.com]

- 10. ehss.syr.edu [ehss.syr.edu]

- 11. fishersci.com [fishersci.com]

- 12. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

"2-(2,2-Difluoroethoxy)ethanol" molecular weight

An In-depth Technical Guide to 2-(2,2-Difluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Difluoroethoxy)ethanol (CAS No. 853005-07-9), a fluorinated alcohol of increasing interest in synthetic and medicinal chemistry. The strategic incorporation of the difluoroethoxy moiety can significantly modulate the physicochemical and pharmacological properties of parent molecules, making this compound a valuable building block. This document details its core properties, including a definitive molecular weight of 126.10 g/mol , and delves into its synthesis, analytical characterization, potential applications in drug development, and essential safety protocols. The insights herein are grounded in authoritative sources to provide researchers with reliable, field-proven information.

Core Physicochemical Properties

2-(2,2-Difluoroethoxy)ethanol is a clear liquid at ambient temperature. Its defining characteristic is the presence of a geminal difluoro group, which imparts unique electronic properties without the steric bulk of larger halogen atoms. The ether linkage and terminal hydroxyl group provide sites for further chemical modification.

Molecular Structure

The structural arrangement of 2-(2,2-Difluoroethoxy)ethanol is fundamental to its reactivity and utility.

Caption: High-level workflow for the synthesis of 2-(2,2-Difluoroethoxy)ethanol.

Analytical Characterization

Ensuring the purity and identity of 2-(2,2-Difluoroethoxy)ethanol is paramount for its application in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both quantitative purity data and qualitative structural confirmation. [1]

Self-Validating Analytical Protocol

A robust analytical method must be self-validating, meaning it includes controls and checks to ensure the accuracy of the results.

Objective: To determine the purity of a synthesized batch of 2-(2,2-Difluoroethoxy)ethanol and identify any potential impurities.

Methodology:

-

Standard Preparation: Prepare a certified reference standard of 2-(2,2-Difluoroethoxy)ethanol at a known concentration in a suitable solvent (e.g., Methanol or Dichloromethane).

-

Sample Preparation: Dilute the synthesized batch in the same solvent to a concentration comparable to the standard.

-

GC-MS Instrument Setup:

-

Column: Use a mid-polarity capillary column suitable for separating alcohols and ethers.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C. [1] * Injector: Split/splitless injector at 250 °C.

-

MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200. [1]4. Analysis Sequence:

-

Inject a solvent blank to ensure no system contamination.

-

Inject the reference standard to determine its retention time and mass fragmentation pattern.

-

Inject the synthesized sample.

-

-

Data Interpretation (Validation):

-

Identity Confirmation: The primary peak in the sample chromatogram must have the same retention time (within a narrow window) and the same mass spectrum as the reference standard.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurity Identification: Any significant secondary peaks should be analyzed by comparing their mass spectra against a library (e.g., NIST) to identify potential unreacted starting materials or byproducts.

-

Caption: Workflow for the analytical validation of 2-(2,2-Difluoroethoxy)ethanol.

Applications in Drug Development

2-(2,2-Difluoroethoxy)ethanol serves as a valuable building block for introducing the difluoroethoxy group into larger molecules. [2]In medicinal chemistry, the strategic introduction of fluorine can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

-

Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger and more selective interactions with biological targets.

A notable application is its use as a research chemical in the preparation of benzylbenzene glycoside derivatives, which have been investigated as potential antidiabetic agents. [2]

Safety and Handling

Proper handling of 2-(2,2-Difluoroethoxy)ethanol is essential. It is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory system. [3][4]

-

GHS Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautionary Measures:

-

Keep away from heat, sparks, and open flames. [4] * Wear protective gloves, safety glasses, and a lab coat.

-

Use only in a well-ventilated area or a chemical fume hood.

-

Store in a cool, dry place, typically between 2-8°C.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53412760, 2-(2,2-Difluoroethoxy)ethanol. Retrieved from [Link]

-

Chemsrc (2024). 2,2-Difluoroethanol. Retrieved from [Link]

- European Patent Office (2015). EP 2998283 A1: 1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88582155, 2-(2,2-difluorobutoxy)ethanol. Retrieved from [Link]

- Google Patents (n.d.). CN104098444A - Preparation method of 2, 2-difluoroethanol.

- Google Patents (n.d.). KR20140048983A - Process for preparing 2,2-difluoroethanol.

- Google Patents (n.d.). US8975448B2 - Process for preparing 2,2-difluoroethanol.

Sources

An In-depth Technical Guide to 2-(2,2-Difluoroethoxy)ethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Difluoroethoxy)ethanol is a fluorinated alcohol that has garnered interest in the scientific community, particularly as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the chemical and physical properties of 2-(2,2-Difluoroethoxy)ethanol, its synthesis, safety considerations, and its emerging role in the development of novel therapeutics.

Chemical Identity and Physical Properties

2-(2,2-Difluoroethoxy)ethanol is a colorless liquid with the molecular formula C₄H₈F₂O₂ and a molecular weight of approximately 126.10 g/mol .[1] Its chemical structure consists of a difluoroethoxy group linked to an ethanol moiety.

Table 1: Physicochemical Properties of 2-(2,2-Difluoroethoxy)ethanol

| Property | Value | Source(s) |

| CAS Number | 853005-07-9 | [1][2] |

| Molecular Formula | C₄H₈F₂O₂ | [1][2] |

| Molecular Weight | 126.10 g/mol | [1] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 159.4 ± 30.0 °C (Predicted) | [3] |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.26 ± 0.10 (Predicted) | [3] |

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended.

Due to the presence of a hydroxyl group, 2-(2,2-Difluoroethoxy)ethanol is expected to be soluble in water and polar organic solvents such as alcohols and ethers.[4][5] The ether linkage and the difluoromethyl group contribute to its unique solubility profile and chemical reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show a triplet for the methyl protons of the ethoxy group, a multiplet for the methylene protons adjacent to the ether oxygen, a triplet of triplets for the proton on the difluoromethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the electronegative fluorine atoms.

-

¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance, likely a doublet of triplets, would be observed due to coupling with the adjacent proton.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-F stretching bands would be expected in the region of 1000-1200 cm⁻¹.[8][9] C-O stretching vibrations for the ether and alcohol functionalities would also be present.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 126. The fragmentation pattern would likely involve the loss of small neutral molecules such as water, ethylene, or difluoroethene, as well as cleavage of the ether bond.[10][11]

Synthesis of 2-(2,2-Difluoroethoxy)ethanol

A key synthetic route to 2-(2,2-Difluoroethoxy)ethanol involves the reaction of 2,2-difluoroethanol with ethylene carbonate. This method provides a straightforward and efficient way to introduce the 2-hydroxyethyl group.

Experimental Protocol: Synthesis of 2-(2,2-Difluoroethoxy)ethanol

This protocol is adapted from a patented procedure and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,2-Difluoroethanol

-

Ethylene carbonate

-

Basic catalyst (e.g., sodium methoxide, potassium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line, nitrogen-filled glovebox)

-

Standard laboratory glassware for reaction, workup, and purification (distillation)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 2,2-difluoroethanol and the anhydrous solvent.

-

Addition of Reagents: Ethylene carbonate is added to the stirred solution. Subsequently, a catalytic amount of the basic catalyst is carefully added.

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-(2,2-Difluoroethoxy)ethanol.

Applications in Medicinal Chemistry

2-(2,2-Difluoroethoxy)ethanol serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its primary reported application is in the preparation of benzylbenzene glycoside derivatives, which are investigated as antidiabetic agents.[2] These compounds are often inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes.[12][13][14][15][16]

The difluoroethoxy moiety can be incorporated into drug candidates to enhance their metabolic stability by blocking potential sites of oxidative metabolism. This can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.

Logical Relationship in Drug Development

The use of 2-(2,2-Difluoroethoxy)ethanol in the synthesis of SGLT2 inhibitors exemplifies a common strategy in modern drug design.

Sources

- 1. 2-(2,2-Difluoroethoxy)ethanol | C4H8F2O2 | CID 53412760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,2-Difluoroethoxy)ethanol | 853005-07-9 [chemicalbook.com]

- 3. 2-(2,2-Difluoroethoxy)ethanol CAS#: 853005-07-9 [chemicalbook.com]

- 4. Alcohols and Ethers [chemed.chem.purdue.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanol, 2-(2-ethoxyethoxy)- [webbook.nist.gov]

- 9. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]

- 10. 2,2-Difluoroethanol(359-13-7) MS [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 13. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. ias.ac.in [ias.ac.in]

- 15. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of fluorescent SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Guide to the Spectroscopic Analysis of 2-(2,2-Difluoroethoxy)ethanol

Introduction

2-(2,2-Difluoroethoxy)ethanol is a fluorinated ether alcohol with the molecular formula C₄H₈F₂O₂ and a molecular weight of 126.10 g/mol .[1][2] Its structure presents a unique combination of a difluoroethyl group, an ether linkage, and a primary alcohol, making it a molecule of interest for researchers. It has been identified as a useful research chemical, particularly in the synthesis of benzylbenzene glycoside derivatives investigated as potential antidiabetic agents.[3] Understanding the spectroscopic signature of this compound is paramount for its synthesis, purification, and characterization.

This technical guide provides a predictive analysis of the expected spectroscopic data for 2-(2,2-Difluoroethoxy)ethanol, grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As empirical data for this specific molecule is not widely published, this document serves as an expert-level predictive framework and a methodological guide for researchers working with this or structurally related compounds. We will explore the theoretical basis for the expected spectral features and provide detailed, field-proven protocols for data acquisition.

Molecular Structure

The key to predicting the spectroscopic output is a thorough understanding of the molecule's structure and the distinct chemical environments of its atoms.

Caption: Structure of 2-(2,2-Difluoroethoxy)ethanol with carbon numbering.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted spectrum for 2-(2,2-Difluoroethoxy)ethanol will show four distinct signals, plus a signal for the hydroxyl proton.

Predicted ¹H NMR Data

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a | -OCH₂ -OH | ~3.7 | Triplet (t) | 2H | Adjacent to a CH₂ group and an electronegative OH group. |

| H-b | -OCH₂ -CH₂OH | ~3.6 | Triplet (t) | 2H | Adjacent to a CH₂ group and the ether oxygen. |

| H-c | -CH₂ -O- | ~3.8 | Triplet of Doublets (td) | 2H | Deshielded by ether oxygen; coupled to adjacent CH₂ and geminal fluorines. |

| H-d | CH F₂- | ~5.8 - 6.2 | Triplet of Triplets (tt) | 1H | Strongly deshielded by two fluorine atoms; coupled to adjacent CH₂ and two geminal fluorines. |

| H-e | -OH | Variable (1-4) | Singlet (s, broad) | 1H | Labile proton, position and shape depend on concentration, solvent, and temperature. |

Causality Behind Predictions:

-

Chemical Shift: The position of a signal (δ) is determined by the local electronic environment. Electronegative atoms like oxygen and fluorine withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and shifting their signals to a higher frequency (downfield). The two fluorine atoms on C¹ will cause the attached proton (H-d) to be the most downfield.

-

Multiplicity (Splitting): The splitting of a signal is caused by the influence of non-equivalent protons on adjacent carbons (spin-spin coupling). The n+1 rule is a useful starting point. However, coupling to fluorine (¹⁹F, spin ½) also occurs. The proton on C¹ (H-d) will be split into a triplet by the two adjacent CH₂ protons, and each of those peaks will be further split into a triplet by the two geminal fluorine atoms, resulting in a triplet of triplets (tt). Similarly, the CH₂ protons at C² (H-c) will be split by the adjacent CH₂ and the proton on C¹.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 2-(2,2-Difluoroethoxy)ethanol.[4]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[4]

-

Cap the tube securely and wipe the exterior with a lint-free tissue.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

-

Data Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[4]

-

Tuning and Matching: The probe is tuned to the ¹H frequency to optimize signal detection.[4]

-

Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to achieve sharp, symmetrical peaks.[4]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse angle, relaxation delay) and initiate the data acquisition.

-

Caption: Experimental workflow for NMR spectroscopy.

¹³C NMR Spectroscopy: A Predictive Analysis

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Since the molecule has four chemically distinct carbon atoms, four signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Rationale |

| C¹ | C HF₂ | 110 - 118 | Triplet (t) | Directly attached to two highly electronegative fluorine atoms, causing a large downfield shift and splitting into a triplet.[5] |

| C² | -O-C H₂-CHF₂ | 68 - 75 | Triplet (t) | Attached to an ether oxygen and adjacent to the fluorinated carbon. Experiences a smaller C-F coupling. |

| C³ | -O-C H₂-CH₂OH | 65 - 72 | Singlet (s) | Standard ether-like carbon, deshielded by the ether oxygen. |

| C⁴ | -C H₂-OH | 60 - 65 | Singlet (s) | Standard primary alcohol carbon, deshielded by the hydroxyl group. |

Causality Behind Predictions:

-

Chemical Shift: The electronegativity of attached atoms is the dominant factor. C¹ is shifted the furthest downfield due to the direct attachment of two fluorine atoms. The carbons attached to oxygen (C², C³, C⁴) are also shifted downfield compared to simple alkanes.

-

Multiplicity: In a standard proton-decoupled ¹³C NMR spectrum, C-H splitting is removed. However, C-F coupling remains and can be very large (up to 250 Hz or more).[6] C¹ will be split into a triplet by the two directly attached fluorine atoms. C² will also show splitting (a triplet) due to two-bond coupling (²JCF), which is weaker than the one-bond coupling (¹JCF) seen for C¹. Carbons further away (C³ and C⁴) are unlikely to show resolved C-F coupling.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

| 3500 - 3200 | O-H stretch | Alcohol (-OH) | Strong, Broad | The broadness is due to hydrogen bonding.[7] |

| 3000 - 2850 | C-H stretch | Alkane (-CH₂, -CH) | Medium to Strong | Characteristic of sp³ hybridized C-H bonds.[8] |

| 1150 - 1050 | C-O stretch | Ether & Alcohol | Strong | Two strong bands are expected for the C-O-C ether linkage and the C-OH alcohol linkage. |

| 1100 - 1000 | C-F stretch | Fluoroalkane (-CF₂) | Strong | C-F bonds produce intense absorptions in the fingerprint region.[9] |

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for liquids like 2-(2,2-Difluoroethoxy)ethanol. It requires minimal sample preparation and is non-destructive.[10] The IR beam interacts with the sample via an evanescent wave at the surface of a crystal, providing a high-quality spectrum.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract absorptions from the air (CO₂, H₂O) and the crystal itself.[12]

-

Sample Application: Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[10]

-

Sample Measurement: Initiate the sample scan. The instrument will collect an interferogram, which is then mathematically converted to a spectrum via a Fourier Transform.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[12]

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a powerful tool for determining the molecular weight and deducing structural features.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 126 . However, for alcohols and ethers, this peak can be weak or entirely absent due to rapid fragmentation.[13][14]

-

Key Fragmentation Pathways:

-

α-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[14][15] Cleavage occurs at the bond adjacent to the oxygen atom.

-

Cleavage between C³ and C⁴: Loss of a •CH₂OH radical (mass 31) would result in a fragment at m/z = 95 .

-

Cleavage between C² and the ether oxygen: Loss of a •OCH₂CH₂OH radical (mass 77) would result in a fragment at m/z = 49 .

-

-

Loss of Water (Dehydration): Alcohols readily lose a molecule of water (H₂O, mass 18), which would produce a fragment at m/z = 108 .[14]

-

Cleavage of C-O Bonds: The ether bond can cleave, leading to various fragments.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile, thermally stable small molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.[16]

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature (e.g., 200°C) to ensure rapid volatilization of the sample.[17]

-

The MS is typically operated in Electron Ionization (EI) mode at 70 eV, which produces reproducible fragmentation patterns.[18]

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The compound travels through the GC column, is separated, and then enters the mass spectrometer.

-

The MS scans a range of m/z values (e.g., 40-300 amu) to detect the parent ion and all fragment ions.

-

Caption: General workflow for GC-MS analysis.

Safety and Handling

2-(2,2-Difluoroethoxy)ethanol is classified as a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Keep away from heat, sparks, and open flames.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of 2-(2,2-Difluoroethoxy)ethanol. By understanding the influence of its constituent functional groups—the difluoromethyl, ether, and primary alcohol—we can anticipate the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra with a high degree of confidence. The detailed protocols provided herein represent standard, robust methodologies for acquiring high-quality data. While these predictions offer a powerful starting point for analysis, they must ultimately be validated by empirical data. This document serves as both a theoretical guide for spectral interpretation and a practical manual for the experimentalist.

References

-

Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. Retrieved from [Link]

-

University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohol: Mass Spectra Fragmentation Patterns. Retrieved from [Link]

-

Fifolt, M. J., Sojka, S. A., & Wolfe, R. A. (1986). Carbon-13 NMR chemical shifts of chlorinated and fluorinated phthalic anhydrides and acids. The Journal of Organic Chemistry, 51(18), 3568–3572. [Link]

-

PubChem. (n.d.). 2-(2,2-Difluoroethoxy)ethanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

-

ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved from [Link]

-

Böcker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(Suppl 1), A9. [Link]

-

University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

National Physical Laboratory. (n.d.). Predicting fluorine (19F) chemical shifts. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Chemsrc. (n.d.). 2,2-Difluoroethanol | CAS#:359-13-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(19), 4539–4549. [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

-

University of Guelph. (2019). CHEM 3590 GC-MS Experiment. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

NIH. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 2-(2,2-Difluoroethoxy)ethanol | C4H8F2O2 | CID 53412760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,2-Difluoroethoxy)ethanol CAS#: 853005-07-9 [m.chemicalbook.com]

- 3. 2-(2,2-Difluoroethoxy)ethanol | 853005-07-9 [chemicalbook.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. scribd.com [scribd.com]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Sample preparation GC-MS [scioninstruments.com]

- 17. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 18. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

An In-Depth Technical Guide to the Safe Handling of 2-(2,2-Difluoroethoxy)ethanol

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(2,2-Difluoroethoxy)ethanol (CAS No. 853005-07-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the responsible and safe use of this fluorinated ether in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

2-(2,2-Difluoroethoxy)ethanol is a fluorinated ether increasingly utilized as a research chemical. Its unique physicochemical properties, imparted by the difluoroethoxy moiety, make it a valuable building block in medicinal chemistry and materials science. However, these same properties necessitate a thorough understanding of its potential hazards.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol.

| Property | Value | Source |

| Molecular Formula | C₄H₈F₂O₂ | PubChem[1] |

| Molecular Weight | 126.10 g/mol | PubChem[1] |

| Appearance | Clear Liquid | CymitQuimica |

| Boiling Point | 159.4 ± 30.0 °C (Predicted) | ChemicalBook |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 14.26 ± 0.10 (Predicted) | ChemicalBook |

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized communication of the hazards associated with a chemical. It is important to note a slight discrepancy in the flammability classification between different databases.

GHS Hazard Statements:

-

H226/H227: Flammable liquid and vapor (H226) or Combustible liquid (H227). This discrepancy highlights the importance of treating this chemical with caution around ignition sources.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

-

Flame (GHS02): Indicates a fire hazard.

-

Exclamation Mark (GHS07): Indicates skin, eye, and respiratory irritation.

Toxicological Profile: The Causality Behind the Hazards

While specific toxicological data for 2-(2,2-Difluoroethoxy)ethanol is not extensively available, the known toxicology of related fluorinated ethers provides critical insights into its potential metabolic pathways and associated risks.

The presence of the C-F bond, while generally strong, does not render the molecule inert in a biological system. Metabolism of fluorinated ethers can lead to the formation of toxic byproducts. For instance, some fluorinated ethers are metabolized by cytochrome P-450 enzymes to produce toxic metabolites such as 2,2,2-trifluoroethanol or even fluoroacetic acid. Fluoroacetic acid is a potent metabolic poison that disrupts the Krebs cycle. Therefore, it is prudent to assume that exposure to 2-(2,2-Difluoroethoxy)ethanol could lead to systemic toxicity, and all handling procedures should be designed to minimize any potential for absorption or inhalation.

The Peroxide Hazard: A Latent Danger in Ethers

A significant and often underestimated hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light. This autoxidation process can lead to the accumulation of thermally and shock-sensitive peroxide crystals, particularly in older containers or when the solvent is concentrated.

Section 2: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for mitigating the risks associated with 2-(2,2-Difluoroethoxy)ethanol.

Engineering Controls

-

Fume Hood: All manipulations of 2-(2,2-Difluoroethoxy)ethanol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or Neoprene gloves. | Provides protection against skin irritation and absorption. |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors, preventing serious eye irritation. |

| Lab Coat | Flame-resistant lab coat. | Protects against splashes and potential ignition. |

| Footwear | Closed-toe shoes. | Prevents exposure from spills. |

Section 3: Experimental Protocols

Adherence to detailed, step-by-step protocols is paramount for ensuring safety and experimental reproducibility.

Protocol for Peroxide Testing

Regular testing for peroxides is a critical safety measure.

Materials:

-

Potassium iodide (KI) solution (10% w/v)

-

Acetic acid (glacial)

-

Starch solution (optional, as an indicator)

-

Sample of 2-(2,2-Difluoroethoxy)ethanol

Procedure:

-

In a chemical fume hood, add 1 mL of the 2-(2,2-Difluoroethoxy)ethanol sample to a clean, dry test tube.

-

Add 1 mL of the 10% KI solution.

-

Add a few drops of glacial acetic acid to acidify the solution.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the layers to separate.

-

Interpretation:

-

No color change or a faint yellow color: Peroxide levels are low and the solvent is safe to use.

-

A distinct yellow to brown color: Peroxides are present. The intensity of the color is proportional to the peroxide concentration. The solvent should be treated to remove peroxides or disposed of as hazardous waste.

-

Formation of a dark brown color or solid precipitate: High levels of dangerous peroxides are present. DO NOT HANDLE FURTHER. Contact your institution's Environmental Health and Safety (EHS) department immediately for assistance with disposal.

-

Storage and Disposal

-

Storage: Store 2-(2,2-Difluoroethoxy)ethanol in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed and protected from light. It is best practice to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

-

Disposal: Dispose of unused or waste 2-(2,2-Difluoroethoxy)ethanol in accordance with local, state, and federal regulations. It should be treated as a hazardous waste. Do not dispose of it down the drain.

Section 4: Emergency Procedures

In the event of an emergency, a calm and informed response is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material in a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |

References

-

PubChem. 2-(2,2-Difluoroethoxy)ethanol. National Center for Biotechnology Information. [Link]

-

Murphy, J. E., & Soderholm, S. C. (1995). Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. Toxicology and applied pharmacology, 134(1), 132–140. [Link]

-

Guo, L., & Li, Y. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical research in toxicology, 34(2), 488–490. [Link]

-

University of California, Los Angeles. (2021, August 1). Peroxide-Forming Chemicals (PFCs). Environmental Health and Safety. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(2,2-Difluoroethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-(2,2-Difluoroethoxy)ethanol. Drawing upon fundamental principles of organic chemistry and established guidelines for pharmaceutical stability testing, this document offers field-proven insights into the handling, storage, and potential degradation pathways of this important fluorinated building block.

Introduction: The Role of Fluorination in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds like 2-(2,2-Difluoroethoxy)ethanol valuable intermediates in the synthesis of a wide array of functional molecules. Understanding the stability profile of such reagents is paramount to ensuring the integrity of experimental outcomes and the quality of manufactured products. This guide will delve into the intrinsic chemical stability of 2-(2,2-Difluoroethoxy)ethanol, outline potential degradation pathways, and provide actionable protocols for its proper storage and handling.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of 2-(2,2-Difluoroethoxy)ethanol is essential for predicting its behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₈F₂O₂ | |

| Molecular Weight | 126.10 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 159.4 ± 30.0 °C (Predicted) | |

| Density | 1.149 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8 °C |

The presence of the difluoroethoxy group and a primary alcohol functionality dictates the reactivity and, consequently, the stability of this molecule. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent ether linkage and the acidity of the terminal hydroxyl group.

Stability Profile and Potential Degradation Pathways

2-(2,2-Difluoroethoxy)ethanol is generally stable under standard storage conditions. However, its stability can be compromised by exposure to certain chemical and physical stressors. The following sections detail the likely degradation pathways based on the functional groups present in the molecule.

Hydrolytic Stability

The ether linkage in 2-(2,2-Difluoroethoxy)ethanol is susceptible to acid-catalyzed hydrolysis. While ethers are generally stable to bases, strong acidic conditions can lead to cleavage of the C-O bond.

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation of the Ether Oxygen: In the presence of a strong acid (e.g., HCl, H₂SO₄), the ether oxygen is protonated, forming a good leaving group (an alcohol).[1]

-

Nucleophilic Attack: A nucleophile, in this case water, attacks the adjacent carbon atom. Given the primary nature of the carbons flanking the ether, this is likely to proceed via an SN2 mechanism.[2][3]

-

Cleavage and Product Formation: The C-O bond is cleaved, resulting in the formation of ethylene glycol and 1,1-difluoroethane.

Figure 1: Proposed acid-catalyzed hydrolysis pathway.

Under neutral and basic conditions, the ether linkage is expected to be significantly more stable.

Oxidative Stability

The primary alcohol functionality is the most likely site of oxidative degradation. Strong oxidizing agents can oxidize the alcohol first to an aldehyde and subsequently to a carboxylic acid.

Reaction with Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄):

-

Initial Oxidation: The primary alcohol is oxidized to 2-(2,2-difluoroethoxy)acetaldehyde.[4][5][6][7][8]

-

Further Oxidation: The intermediate aldehyde is then readily oxidized to 2-(2,2-difluoroethoxy)acetic acid.[4][5][6][7][8]

Figure 3: Workflow for forced degradation studies.

General Procedure

-

Sample Preparation: Prepare a stock solution of 2-(2,2-Difluoroethoxy)ethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. Include a control sample stored at the recommended storage temperature and protected from light.

-

Time Points: Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed rate of degradation.

-

Sample Quenching: After each time point, quench the reaction if necessary (e.g., neutralize acidic or basic solutions) and dilute to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV/MS. For thermal degradation, GC-MS may be more appropriate for identifying volatile degradation products.

-

Data Evaluation: Determine the percentage of degradation of the parent compound and identify and quantify any significant degradation products.

Specific Stress Conditions

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess the stability of the ether linkage to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | To confirm the expected stability of the ether linkage to base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature | To evaluate the susceptibility of the primary alcohol to oxidation. |

| Thermal Degradation | 80 °C (in solution and as neat material) | To investigate the potential for thermal decomposition. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To determine the potential for photodegradation. |

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for accurately assessing the stability of 2-(2,2-Difluoroethoxy)ethanol and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a suitable starting point for quantifying the parent compound. Coupling the HPLC to a mass spectrometer (LC-MS) will aid in the identification of non-volatile degradation products by providing molecular weight information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile degradation products that may form, particularly during thermal stress studies. [9][10][11][12][13] Method validation should be performed in accordance with ICH guidelines to ensure the method is stability-indicating, meaning it can accurately separate and quantify the parent compound from its degradation products and any impurities.

Conclusion

2-(2,2-Difluoroethoxy)ethanol is a stable compound when stored and handled under the recommended conditions. The primary stability concerns are its incompatibility with strong acids, which can cause hydrolysis of the ether linkage, and strong oxidizing agents, which will oxidize the primary alcohol. Forced degradation studies are a valuable tool for elucidating the potential degradation pathways and for developing robust, stability-indicating analytical methods. By adhering to the guidelines presented in this document, researchers, scientists, and drug development professionals can ensure the quality and integrity of 2-(2,2-Difluoroethoxy)ethanol in their applications.

References

-

Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

-

Chem.libretexts.org. Acid chlorides and acid anhydrides react with alcohols to make esters. [Link]

-

Frontiers in Molecular Biosciences. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. [Link]

-

PubMed. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. [Link]

-

Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Link]

-

Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

-

Monash University. Organic reactions: Oxidation. [Link]

-

Separation Science. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. [Link]

-

Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

Wikipedia. Ether cleavage. [Link]

-

ACS Publications. Oxidation of Alkynyl Ethers with Potassium Permanganate. A New Acyl Anion Equivalent for the Preparation of .alpha.-Keto Esters. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemguide. oxidation of alcohols. [Link]

-

ACS Publications. The Mechanism of Acid-catalyzed Hydrolysis of Azoaryl Ethers. [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

-

Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

-

YouTube. Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. [Link]

-

chemrevise. Acyl Chlorides and Acid Anhydrides. [Link]

-

Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. [Link]

-

Quora. Why can't tertiary alcohols and ethers undergo oxidation upon reaction with potassium permanganate? [Link]

-

Royal Society of Chemistry. Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Chemguide. the reaction of acid anhydrides with water, alcohols and phenol. [Link]

-

NASA Technical Reports Server. Acidic attack of perfluorinated alkyl ether lubricant molecules by metal oxide surfaces. [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

National Institutes of Health. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. [Link]

-

Royal Society of Chemistry. Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

National Institutes of Health. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

-

ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Oriental Journal of Chemistry. Kinetic and Mechanistic Study of Oxidation of Ester By KMnO. [Link]

-

Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

-

National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

SlideShare. Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]

-

SlidePlayer. reactions of alcohols & ethers. [Link]

-

An-Najah National University. The Thermal Decomposition of Fluorinated Esters. [Link]

-

ResearchGate. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]

-

YouTube. ether cleavage with strong acids. [Link]

-

ResearchGate. Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries. [Link]

-

Royal Society of Chemistry. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. [Link]

-

ResearchGate. (PDF) Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications on Analysis of Impacted Water. [Link]

-

ResearchGate. Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF. [Link]

-

Chemistry LibreTexts. 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]

-

ElectronicsAndBooks. Kinetics and Mechanism of Trimethylamine-Fluoroborane Hydrolysis. [Link]

-

ResearchGate. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I.. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ether cleavage - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. monash.edu [monash.edu]

- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 10. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]

"2-(2,2-Difluoroethoxy)ethanol" purity analysis

An In-depth Technical Guide to the Purity Analysis of 2-(2,2-Difluoroethoxy)ethanol

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 2-(2,2-Difluoroethoxy)ethanol (CAS: 853005-07-9), a fluorinated organic compound of increasing interest in pharmaceutical and chemical research.[1] As a key building block or intermediate, its purity is paramount to ensure the safety, efficacy, and reproducibility of the final product. This document, intended for researchers, analytical scientists, and drug development professionals, details a multi-faceted analytical strategy grounded in regulatory expectations and first-principles chemistry. We will explore the likely impurity profile based on common synthetic routes and delve into the application of orthogonal analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, MS), for comprehensive characterization. Each section emphasizes the causality behind methodological choices and provides robust, self-validating protocols compliant with international regulatory standards.

Introduction: The Analytical Imperative for 2-(2,2-Difluoroethoxy)ethanol

2-(2,2-Difluoroethoxy)ethanol is an acyclic alcohol derivative containing a difluoroether moiety.[2] Its unique physicochemical properties, imparted by the fluorine atoms, make it a valuable intermediate in organic synthesis, potentially in the preparation of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of 2-(2,2-Difluoroethoxy)ethanol

| Property | Value | Source |

| CAS Number | 853005-07-9 | [1][3][4] |

| Molecular Formula | C₄H₈F₂O₂ | [1][3] |

| Molecular Weight | 126.10 g/mol | [1][3] |

| IUPAC Name | 2-(2,2-difluoroethoxy)ethanol | [3] |

| Predicted Boiling Point | 159.4 ± 30.0 °C | [5] |

| Predicted Density | 1.149 ± 0.06 g/cm³ | [5] |

| Physical Form | Clear Liquid | [4] |

In the context of pharmaceutical development, controlling the impurity profile of any substance is a critical regulatory requirement. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[6][7] Impurities can compromise the safety and efficacy of the final drug product, making their rigorous analysis a non-negotiable aspect of quality control.[8] This guide provides the technical foundation for establishing a comprehensive purity testing strategy for 2-(2,2-Difluoroethoxy)ethanol.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for any purity analysis is to anticipate potential impurities. These can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[8][9] The most likely organic impurities are those related to the manufacturing process, such as unreacted starting materials, intermediates, and by-products.

One plausible synthesis route involves the reaction of 2,2-difluoroethanol with ethylene carbonate.[10] The precursor, 2,2-difluoroethanol, can itself be synthesized by reducing difluoroacetic acid derivatives or from 1-chloro-2,2-difluoroethane.[11][12][13]

Based on these pathways, a profile of potential process-related impurities can be constructed.

Table 2: Potential Impurity Profile for 2-(2,2-Difluoroethoxy)ethanol

| Impurity Name | Type | Potential Source | Recommended Analytical Technique |

| 2,2-Difluoroethanol | Starting Material | Incomplete reaction | GC-FID, ¹H NMR, ¹⁹F NMR |

| Ethylene Carbonate | Starting Material | Incomplete reaction | GC-FID, HPLC-UV/MS |

| 1,2-bis(2,2-difluoroethoxy)ethane | By-product | Over-reaction/Side reaction[10] | GC-FID, GC-MS |

| Ethylene Glycol | By-product | Hydrolysis of ethylene carbonate | GC-FID |

| Halide Ions (e.g., Cl⁻) | Inorganic Impurity | From precursors like 1-chloro-2,2-difluoroethane[10][12] | Ion Chromatography, Potentiometric Titration |

| Toluene, DMSO | Residual Solvent | Solvents used in synthesis[11][13] | Headspace GC-FID |

Core Analytical Strategy: An Orthogonal Approach

No single analytical technique is sufficient to elucidate a complete purity profile. A robust strategy employs multiple, orthogonal (based on different chemical principles) methods to ensure all potential impurities are detected and quantified.

Caption: Overall analytical workflow for purity assessment.

Gas Chromatography (GC) for Volatile Impurities and Assay

Due to the volatility of 2-(2,2-Difluoroethoxy)ethanol and its likely organic impurities, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the primary technique for quantitative analysis. GC-Mass Spectrometry (GC-MS) is invaluable for the initial identification of unknown peaks.

Causality of Method Design:

-

Injector: A split/splitless inlet is chosen to handle a neat or concentrated sample, preventing column overload while ensuring sensitivity for trace impurities.

-

Column: A mid-polarity column (e.g., a cyanopropylphenyl- or trifluoropropyl- based phase) provides a different selectivity compared to standard non-polar phases, which is advantageous for separating polar analytes like alcohols and ethers from potential non-polar contaminants.[14]

-

Detector: FID is selected for its robustness, wide linear range, and near-uniform response factor for hydrocarbons, making it ideal for purity determination by area percent. MS detection is used for definitive identification based on fragmentation patterns.[15]

Experimental Protocol: GC-FID Purity Method

-

Standard/Sample Preparation:

-

Accurately weigh approximately 100 mg of 2-(2,2-Difluoroethoxy)ethanol into a 10 mL volumetric flask.

-

Dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile). Mix thoroughly. This is the primary sample solution (~10 mg/mL).

-

-

GC System & Conditions:

Caption: GC-FID system parameters for purity analysis.

-

Analysis Sequence:

-

Inject a solvent blank to verify system cleanliness.

-

Inject the sample solution in triplicate.

-

Inject a sensitivity solution (e.g., 0.05% of sample concentration) to confirm the reporting threshold.

-

-

Data Processing:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method, correcting for the solvent peak.

-

Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A).[9]

-

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile impurities, Reverse Phase HPLC (RP-HPLC) is a necessary orthogonal technique. A key challenge is detection, as 2-(2,2-Difluoroethoxy)ethanol lacks a strong UV chromophore.

Causality of Method Design:

-

Detection:

-

Mass Spectrometry (LC-MS): The most powerful approach, offering both sensitivity and specificity for identifying unknowns.

-

Universal Detectors: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for quantitation without a chromophore.

-

Derivatization: A pre- or post-column derivatization can be developed to attach a UV-active or fluorescent tag, though this adds complexity.[16]

-

-

Column: A standard C18 column is a good starting point. For separating closely related fluorinated compounds, specialized fluorinated phases can offer unique selectivity.[14]

Table 3: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30 °C |

| Detector | MS (ESI+) or CAD |

| Injection Vol. | 10 µL |

Spectroscopic Characterization and Identification

Spectroscopic methods are essential for unequivocal structural confirmation of the main component and for identifying impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule and is highly sensitive to subtle structural differences in impurities.

-

¹H NMR: Will show characteristic signals for the two ethoxy methylene groups (-OCH₂CH₂OH) and the difluoroethoxy methylene group (-OCH₂CF₂H). The proton on the difluorinated carbon will appear as a triplet due to coupling with the two adjacent fluorine atoms. The splitting patterns of the other methylene groups will confirm connectivity.[17]

-

¹⁹F NMR: This is critical for analyzing fluorinated impurities. The main component will show a single environment, likely a triplet due to coupling with the adjacent methylene protons. The presence of other fluorinated species would be immediately apparent as additional signals.

-

¹³C NMR: Confirms the carbon backbone and shows characteristic splitting for carbons bonded to fluorine (C-F coupling).

Mass Spectrometry (MS)

Coupled with GC, MS provides molecular weight information and fragmentation patterns that act as a "fingerprint" for identification. For 2-(2,2-Difluoroethoxy)ethanol, expected fragmentation would involve cleavage of the ether bond and potential loss of HF. This data is crucial for confirming the identity of process-related impurities and degradation products.

Method Validation: Ensuring Trustworthiness

Any analytical method used for quality control must be validated to prove it is fit for purpose.[18][19] Validation is performed according to ICH Q2(R2) guidelines.[20]

Caption: Key parameters for analytical method validation.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by separating all known impurities from the main peak and each other.

-

Linearity: A linear relationship between concentration and analytical response over a defined range (e.g., from the LOQ to 120% of the specification for impurities).[21]

-

Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.

-